molecular formula C16H12Cl2O B015375 4-(3,4-Dichlorophenyl)-1-tetralone CAS No. 79560-19-3

4-(3,4-Dichlorophenyl)-1-tetralone

Cat. No. B015375
CAS RN: 79560-19-3
M. Wt: 291.2 g/mol
InChI Key: JGMBHJNMQVKDMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(3,4-Dichlorophenyl)-1-tetralone involves key intermediates and processes that are crucial for the production of sertraline hydrochloride, a prominent antidepressant. A notable method includes the condensation reaction between sertraline tetralone and monomethylamine in ethanol, without the need for classical dehydrating agents, which simplifies the process and reduces hazardous byproducts (Taber, Pfisterer, & Colberg, 2004).

Molecular Structure Analysis

The molecular structure of 4-(3,4-Dichlorophenyl)-1-tetralone is characterized by its crystallization in the monoclinic class with specific cell parameters. This detailed structural information is vital for understanding its chemical behavior and reactivity (Sarala et al., 2006).

Chemical Reactions and Properties

4-(3,4-Dichlorophenyl)-1-tetralone participates in various chemical reactions, serving as an intermediate for the synthesis of compounds like sertraline. Its chemical properties, including reactivity with monomethylamine and its role in condensation reactions, highlight its importance in pharmaceutical synthesis (Taber, Pfisterer, & Colberg, 2004).

Physical Properties Analysis

The solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in various organic solvents has been extensively studied, providing essential data for its purification and production processes. These solubility studies in solvents like methanol, ethanol, and acetone under different temperatures offer crucial insights for its handling and application in industrial processes (Li, Li, & Wang, 2007).

Chemical Properties Analysis

The chemical properties of 4-(3,4-Dichlorophenyl)-1-tetralone, including its reactivity and role as an intermediate in pharmaceutical synthesis, are foundational for the development of therapeutics. Its interactions, solubility characteristics, and participation in chemical reactions underpin its utility in the synthesis of complex molecules, such as sertraline hydrochloride (Taber, Pfisterer, & Colberg, 2004).

Scientific Research Applications

  • Synthesis of Sertraline : It serves as a key intermediate in the synthesis of sertraline, a medication used for treating depression. The crystal structure of this compound reveals its role in sertraline's synthesis and pharmacological effects (Sarala et al., 2006).

  • Antidopaminergic Activity : Derivatives like 3-(aminomethyl)tetralones exhibit potent antidopaminergic activity, useful in researching compounds without cataleptogenic activity (Cortizo et al., 1991).

  • Treatment of Cutaneous Leishmaniasis : A tetralone isolated from Ampelocera edentula stem bark, related to 4-(3,4-Dichlorophenyl)-1-tetralone, shows potential in treating New World cutaneous leishmaniasis (Fournet et al., 1994).

  • Solubility Studies : The solubility of this compound in various organic solvents is well-researched, providing essential data for its purification processes (Li et al., 2007).

  • Stereoselective Synthesis Processes : Large-scale stereoselective processes have been developed for synthesizing derivatives of this compound, yielding high chemical and stereochemical purity, significant for pharmaceutical applications (Han et al., 2007).

  • Antiestrogenic Activity : Some derivatives demonstrate potent antiestrogenic activity, surpassing even estradiol, indicating potential applications in hormonal therapies (Jones et al., 1979).

  • Friedel-Crafts Reaction Applications : This compound is utilized in the synthesis of 4-phenyltetralone derivatives through Friedel-Crafts reactions, crucial for pharmacochemical intermediates (Kwon & Park, 2000).

  • Anti-tubercular Agents : Compounds in Ammannia baccifera, related to tetralones, exhibit significant anti-tubercular activity against Mycobacterium tuberculosis (Upadhyay et al., 2012).

  • Condensation Reactions : Naphthalenediols can react with o-dichlorobenzene to produce valuable pharmacochemical intermediates, including 4-(3,4-dichlorophenyl)-1-tetralone (Koltunov et al., 2012).

  • Industrial Synthesis of Pharmaceuticals : Novel industrial synthesis methods have been developed for sertraline hydrochloride using this compound, improving yield, environmental safety, and purity, suitable for pharmaceutical ingredients (Vukics et al., 2002).

Safety And Hazards

As with any chemical compound, handling “4-(3,4-Dichlorophenyl)-1-tetralone” would require proper safety measures. The specific safety and hazards would depend on various factors like reactivity, toxicity, etc., which are not available without specific study .

Future Directions

The future directions in the study of this compound would depend on its potential applications. It could be studied for its reactivity, potential uses in synthesis, possible biological activity, etc .

properties

IUPAC Name

4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMBHJNMQVKDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701208705
Record name 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701208705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenyl)-1-tetralone

CAS RN

79560-19-3
Record name 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79560-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701208705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1(2H)-Naphthalenone, 4-(3,4-dichlorophenyl)-3,4-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.204
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid (228 g., 0.74 mole) in toluene (1.2 l.) was treated with thionyl chloride (66 ml., 0.90 mole) and the resulting solution heated at reflux for 75 minutes, with provision made for trapping HCl gas given off from the refluxing reaction solution. The reaction solution was then evaporated under vacuum to about 230 g. of a light brown oil. The oil was dissolved in carbon disulfide (360 ml.) and the resulting solution added to a well stirred suspension of AlCl3 (1.5 kg., 12.5 moles) in carbon disulfide (1.20 l.), with the mixture held below 8° C. during the addition period, forming a brown mass. After the addition was completed, the reaction mixture was stirred for about 16 hours at room temperature and then slowly poured on ice (vigorous reaction). The resulting suspension was extracted with ethyl acetate (2×4 l.). The combined extract was washed with water, washed with saturated aqueous sodium bicarbonate solution, dried and evaporated under vacuum to a residue, which was crystallized from hexane (500 ml.) to yield the named product (104.1 g., 48% yield, m.p. 99°-101° C., elemental analysis calculated: 66.00% C; 4.16% H; found: 66.06% C; 4.23% H).
Quantity
228 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 kg
Type
reactant
Reaction Step Three
Quantity
1.2 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a solution of 100 g (0.374 mole) of anhydrous aluminium bromide in 130 ml of orthodichlorobenzene, 28 g (0.194 mole) of α-naphthol are added. The green solution obtained is heated for 1 hour at 65° C. then hydrolysed with 400 ml of water at 40° C. After decantation, the organic phase is separated which is concentrated under a vacuum. After crystallization of the residue in 140 ml of methanol at 0° C. for 2 hours, 45 g of the expected compound are obtained after filtration and drying.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
79.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
36
Citations
QS Li, Z Li, S Wang - Journal of Chemical & Engineering Data, 2007 - ACS Publications
The solubility of 4-(3,4-dichlorophenyl)-1-tetralone in methanol, ethanol, 2-propanol, acetone, toluene, N,N-dimethylformamide, and tetrahydrofuran were measured using a laser …
Number of citations: 10 0-pubs-acs-org.brum.beds.ac.uk
S Wang, QS Li, Z Li - Korean Journal of Chemical Engineering, 2008 - Springer
The solubility of 4-(3,4-dichlorophenyl)-1-tetralone in eleven alcohols (methanol, ethanol, 1-propanol, 1-butanol, 1-pentanol, 1-hexanol, 2-propanol, 2-butanol, 2-pentanol, 1,2-…
S Wang, QS Li, Z Li - Korean Journal of Chemical Engineering, 2007 - Springer
The solubility of 4-(3,4-dichlorophenyl)-1-tetralone in the mixture of ethanol and acetone was measured by using a laser technique in the temperature range from 283.15 to 323.15 K. …
KY Koltunov, AN Chernov, GKS Prakash… - Chemical and …, 2012 - jstage.jst.go.jp
It is known that 1-naphthol, as a result of superelectrophilic (dicationic) activation in superacid media, is able to react with such deactivated aromatic compound as o-dichlorobenzene to …
Number of citations: 9 www.jstage.jst.go.jp
W Sun, C Wang, Y Jin, X Wang, S Zhao… - Journal of separation …, 2019 - Wiley Online Library
Four stereoisomeric components were produced during the synthesis of the antidepressant drug (1S, 4S)‐sertraline hydrochloride due to the two chiral carbon centers in its chemical …
J Yun, SL Buchwald - The Journal of Organic Chemistry, 2000 - ACS Publications
Kinetic resolution of the N-methyl imines of 3-substituted indanones and 4-substituted tetralones could be accomplished by hydrosilylation with a chiral titanocene catalyst. N-Methyl …
Number of citations: 123 0-pubs-acs-org.brum.beds.ac.uk
B Qu, LP Samankumara, S Ma, KR Fandrick… - Angewandte …, 2014 - Wiley Online Library
Air‐stable P‐chiral dihydrobenzooxaphosphole oxazoline ligands were designed and synthesized. When they were used in the iridium‐catalyzed asymmetric hydrogenation of …
C Qian, Y Wang, X Chen - Journal of Chemical & Engineering …, 2014 - ACS Publications
The solubilities of 1-fluoro-4-(methylsulfonyl)benzene in five pure organic solvents (ethanol, ethyl acetate, acetone, toluene, and chloroform) at temperatures ranging from (288.40 to …
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk
D Cao, G Zhao, W Yan - Journal of Chemical & Engineering Data, 2007 - ACS Publications
The solubilities of betulin in methanol, ethanol, 1-propanol, 1-butanol, 1-pentanol, 1-hexanol, methyl formate, ethyl formate, methyl acetate, ethyl acetate, chloroform, dichloromethane, …
Number of citations: 64 0-pubs-acs-org.brum.beds.ac.uk
QS Li, ZM Yi, MG Su, XF Sun - Journal of Chemical & Engineering …, 2008 - ACS Publications
The solubility of naphthalene in isobutyl acetate, n-butyric acid (butanoic acid), ethyl acetate (ethyl ethanoate), N-methyl pyrrolidone (1-methyl-2-pyrrolidone), N,N-dimethylformamide (N,…
Number of citations: 8 0-pubs-acs-org.brum.beds.ac.uk

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